(S)-1-(3-cyclopropylphenyl)ethanamine
Description
(S)-1-(3-cyclopropylphenyl)ethanamine is a chiral primary amine characterized by an ethanamine backbone substituted with a 3-cyclopropylphenyl group at the α-carbon.
Properties
CAS No. |
1415257-76-9 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(1S)-1-(3-cyclopropylphenyl)ethanamine |
InChI |
InChI=1S/C11H15N/c1-8(12)10-3-2-4-11(7-10)9-5-6-9/h2-4,7-9H,5-6,12H2,1H3/t8-/m0/s1 |
InChI Key |
HVRIGTRPKTZQKC-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC(=C1)C2CC2)N |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2CC2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between (S)-1-(3-cyclopropylphenyl)ethanamine and related compounds:
Key Observations :
- The cyclopropyl group in the target compound introduces steric hindrance and electronic effects distinct from the methoxy groups in 25B-NBOMe or the heteroaromatic pyridine in Compound 16.
- Unlike Rivastigmine, which contains a carbamate and piperazine moiety for acetylcholinesterase inhibition, the target compound lacks these functional groups, suggesting divergent biological targets .
Pharmacological Activity
Key Observations :
- 25B-NBOMe’s methoxybenzyl group enhances 5-HT2A receptor binding, whereas the cyclopropyl group in the target compound may favor alternative receptor interactions or improved pharmacokinetics .
- Rivastigmine’s piperazine and carbamate groups are essential for AChE inhibition, a feature absent in the target compound, suggesting different therapeutic applications .
Key Observations :
- highlights Schiff base formation for piperazine derivatives, but the cyclopropyl group in the target compound may require alternative coupling strategies (e.g., Suzuki-Miyaura for cyclopropane introduction) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
